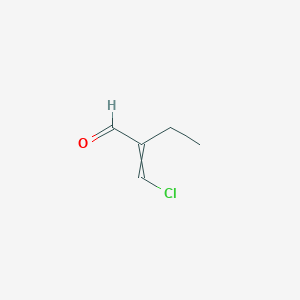
2-(Chloromethylidene)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethylidene)butanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a terminal carbon atom, which is also attached to a chloromethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethylidene)butanal can be achieved through several methods. One common approach involves the reaction of butanal with chlorinating agents under controlled conditions. For instance, the reaction of butanal with thionyl chloride (SOCl2) in the presence of a base can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethylidene)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The chloromethylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Applications De Recherche Scientifique
2-(Chloromethylidene)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Chloromethylidene)butanal involves its reactivity with nucleophiles and electrophiles. The carbonyl group (C=O) is highly electrophilic, making it susceptible to nucleophilic attack. The chloromethylidene group can undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which increases the electrophilicity of the adjacent carbon atom.
Comparaison Avec Des Composés Similaires
Butanal: A simple aldehyde with a similar carbonyl group but lacking the chloromethylidene group.
2-Chlorobutanal: Contains a chlorine atom bonded to the second carbon but lacks the double bond present in 2-(Chloromethylidene)butanal.
Crotonaldehyde: An unsaturated aldehyde with a similar structure but without the chlorine atom.
Uniqueness: this compound is unique due to the presence of both a chloromethylidene group and an aldehyde functional group. This combination imparts distinct reactivity patterns, making it a versatile compound in organic synthesis and research applications.
Propriétés
Numéro CAS |
36610-88-5 |
|---|---|
Formule moléculaire |
C5H7ClO |
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
2-(chloromethylidene)butanal |
InChI |
InChI=1S/C5H7ClO/c1-2-5(3-6)4-7/h3-4H,2H2,1H3 |
Clé InChI |
OPBJDFZEHRBBEE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


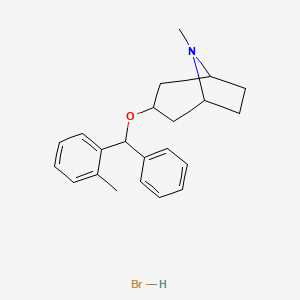
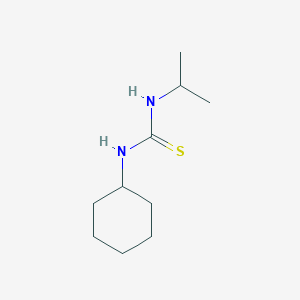
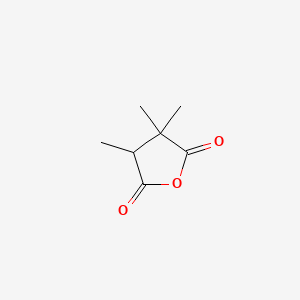
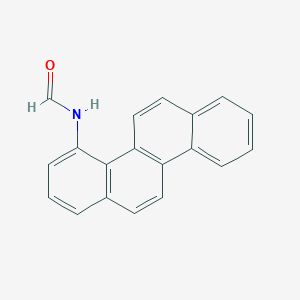
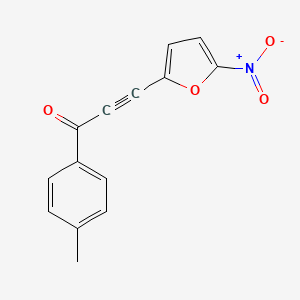


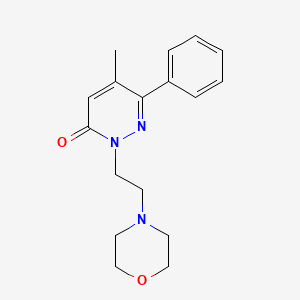
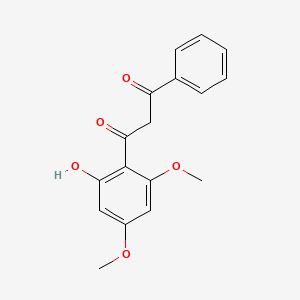
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
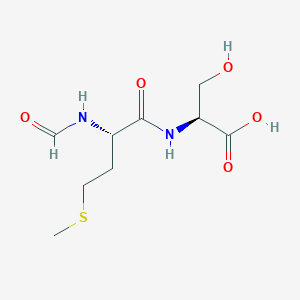
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)

